molecular formula C13H17N3O4 B1595134 H-Gly-Phe-Gly-OH CAS No. 14656-09-8

H-Gly-Phe-Gly-OH

Cat. No.: B1595134
CAS No.: 14656-09-8
M. Wt: 279.29 g/mol
InChI Key: IGOYNRWLWHWAQO-UHFFFAOYSA-N
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Description

“H-Gly-Phe-Gly-OH” is a tripeptide composed of glycine, phenylalanine, and glycine residues joined in sequence . It has a molecular weight of 279.3 and its IUPAC name is (2S)-2-({[(aminoacetyl)amino]acetyl}amino)-3-phenylpropanoic acid .


Synthesis Analysis

Peptides like “this compound” can be synthesized using environmentally conscious methods . One such method involves the use of water, an environmentally friendly solvent, for solid-phase peptide synthesis . The Boc strategy is commonly used in this process due to its suitability for industrial chemistry and green chemistry .


Molecular Structure Analysis

Theoretical conformational analysis of peptides like “this compound” has been conducted . The active conformation is often a β turn structure . The distances between the Tyr and Phe residues at positions 1 and 4, and that of the terminal Tyrosine N-H group are important for the molecular recognition process .


Chemical Reactions Analysis

Peptides like “this compound” can undergo various chemical reactions . For instance, the reaction of OH with L-phenylalanine, as a free molecule and in the Gly-Phe-Gly peptide, has been modeled . The influence of the environment has been investigated using water and benzene as models for polar and non-polar surroundings .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm³ . Its boiling point is 678.5±55.0 °C at 760 mmHg . The vapour pressure is 0.0±2.2 mmHg at 25°C .

Scientific Research Applications

Chemical Reactions and Molecular Behavior

  • OH Radical Reactions : The tripeptide H-Gly-Phe-Gly-OH, when in peptide form, shows a higher reactivity towards OH radical attacks than in its free form. This reactivity change is significant, as H abstraction becomes the major path of reaction in the peptide form (Galano & Cruz-Torres, 2008).
  • Proton Chemical Shifts Analysis : this compound, among other peptides, has been studied for proton chemical shifts. This analysis helps understand the 'random coil' configurations of peptides and their interactions with different solvents, such as trifluoroethanol (Merutka, Dyson, & Wright, 1995).

Circular Dichroism and Fluorescence Studies

  • Circular Dichroism Properties : The circular dichroic properties of this compound and related peptides have been explored, providing insights into the structural and chiroptical properties of these molecules in various environments (Rizzo, Luisi, Straub, & Guarnaccia, 1977).
  • Fluorescence Properties : The fluorescence characteristics of this compound, particularly in relation to its aromatic residues, have been studied. These investigations shed light on how pH changes affect the quantum yield and emission properties of the peptide (Wiget & Luisi, 1978).

Interaction with Metals

  • Coordination with Metal Ions : The tripeptide has been analyzed for its coordination behavior with metal ions like Au(III), Pd(II), and Pt(II). These studies provide valuable information on the structure and spectroscopic properties of such complexes (Koleva, Kolev, Lamshöft, & Spiteller, 2008).

Enzymatic and Hydrolysis Studies

  • Catalytic Hydrolysis by Cerium(IV) : this compound and related peptides have been studied for their hydrolysis behavior when catalyzed by Ce(IV). These findings are crucial in understanding the enzymatic processes involving peptides (Takarada, Yashiro, & Komiyama, 2000).

Safety and Hazards

When handling “H-Gly-Phe-Gly-OH”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition .

Future Directions

Peptides like “H-Gly-Phe-Gly-OH” have potential applications in nanomedicine . The Phe-Phe motif, for instance, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Biochemical Analysis

Biochemical Properties

H-Gly-Phe-Gly-OH plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for proteolytic enzymes, which cleave peptide bonds. The interactions between this compound and these enzymes are essential for understanding protein degradation and synthesis processes. Additionally, this compound can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with other biomolecules, influencing their structure and function .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell function by interacting with cell surface receptors and intracellular signaling molecules. For example, this compound may affect the activity of kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in signaling pathways. These interactions can ultimately influence gene expression and metabolic activities within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activities. For instance, this compound may inhibit proteases by occupying their active sites, preventing substrate access. Alternatively, it can activate certain enzymes by inducing conformational changes that enhance their activity. These molecular interactions can also result in changes in gene expression, as this compound may influence transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. This degradation can lead to a decrease in its biological activity and effectiveness in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular functions and promoting tissue repair. At high doses, it can cause toxic or adverse effects, including cellular stress and apoptosis. These threshold effects are essential for determining the safe and effective dosage ranges for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. For example, this compound may affect the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound to target sites within the cell. The distribution of this compound can influence its biological activity and effectiveness in biochemical assays. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and influence cellular processes. These localization patterns are crucial for understanding the compound’s role in cellular function and its potential therapeutic applications .

Properties

IUPAC Name

2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c14-7-11(17)16-10(13(20)15-8-12(18)19)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,20)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOYNRWLWHWAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30318645
Record name Glycylphenylalanylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14656-09-8
Record name NSC333491
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333491
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycylphenylalanylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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